molecular formula C7H7N5 B13634326 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine

5-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13634326
M. Wt: 161.16 g/mol
InChI Key: IOTJRFVNPGWSDJ-UHFFFAOYSA-N
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Description

5-(Pyrimidin-2-yl)-1H-pyrazol-3-amine is a nitrogen-rich heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery research. Its molecular structure, which combines pyrazole and pyrimidine rings, makes it a valuable precursor for synthesizing novel biologically active molecules. Compounds featuring this core structure have demonstrated significant potential in various research areas, particularly as inhibitors of key enzymes. For instance, closely related pyrazolo-pyrimidine derivatives have been investigated as potent CDK2 (cyclin-dependent kinase 2) inhibitors, showing promising anti-proliferative activity against cancer cell lines such as MCF-7, HCT-116, and HepG-2 . Furthermore, structural analogs, specifically pyrimidin-2-ylamino-1H-pyrazols, have been identified as LRRK2 (leucine-rich repeat kinase 2) inhibitors for potential use in the treatment of neurodegenerative disorders like Parkinson's disease . The compound's mechanism of action in research settings is typically attributed to its ability to mimic purine bases, allowing it to compete for ATP-binding sites in kinase targets and disrupt cell signaling pathways . As a high-purity building block, it is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans. Researchers utilize this compound to explore new treatments for oncology, neurodegenerative diseases, and other conditions . Typical packaging includes milligram to gram quantities, and the product is characterized by techniques such as NMR, HPLC, and LC-MS to ensure identity and purity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

5-pyrimidin-2-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C7H7N5/c8-6-4-5(11-12-6)7-9-2-1-3-10-7/h1-4H,(H3,8,11,12)

InChI Key

IOTJRFVNPGWSDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CC(=NN2)N

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Investigations for Solution-State Conformation and Tautomerism

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Generating content for these sections without specific experimental results would require fabricating data, which is contrary to the principles of scientific accuracy. Should a publication containing this specific research become available, the requested article can be produced.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Tautomeric Forms

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure of 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine. By analyzing the vibrational modes of the molecule, it is possible to identify key functional groups and investigate the potential for tautomerism, a critical aspect of pyrazole (B372694) chemistry. mdpi.com While a dedicated experimental spectrum for this specific compound is not widely published, analysis can be drawn from studies on closely related structures such as 4-amino pyrazolo(3,4-d)pyrimidine and 3(5)-aminopyrazoles. mdpi.comnih.gov

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. youtube.commdpi.com These techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice-versa, depending on the change in dipole moment and polarizability, respectively. youtube.commdpi.com

The vibrational spectrum of this compound is dominated by the characteristic modes of its constituent pyrazole and pyrimidine (B1678525) rings, as well as the amine substituent. The high-frequency region of the spectrum (above 3000 cm⁻¹) is characterized by N-H and C-H stretching vibrations. The amine (NH₂) group is expected to show symmetric and anti-symmetric stretching bands, typically in the 3400-3200 cm⁻¹ range. nih.gov The position and shape of these bands can be indicative of hydrogen bonding. Aromatic and heteroaromatic C-H stretching vibrations from both the pyrazole and pyrimidine rings are anticipated to appear just above 3000 cm⁻¹.

The fingerprint region (1700-600 cm⁻¹) contains a wealth of structural information. This region includes C=N, C=C, and C-N stretching vibrations of the heterocyclic rings, as well as N-H bending (scissoring) modes of the amine group, typically observed around 1650-1550 cm⁻¹. nih.gov The pyrimidine and pyrazole rings have several characteristic stretching and deformation modes. nih.govnih.gov For instance, pyrimidine ring stretching modes are typically observed at approximately 1650, 1450, 1298, and 1240 cm⁻¹. nih.gov

A crucial aspect for this molecule is the potential for prototropic tautomerism, where a proton can migrate between nitrogen atoms in the pyrazole ring. mdpi.com Studies on 3(5)-aminopyrazoles have shown that the 3-amino tautomer is generally more stable than the 5-amino tautomer. mdpi.com Vibrational spectroscopy can help distinguish between these forms. For example, the N-H stretching and bending frequencies, as well as the ring vibration modes, would differ subtly but measurably between the tautomers due to changes in bond strengths and electronic distribution. mdpi.com Computational studies, often performed alongside experimental spectroscopy, are invaluable for assigning specific vibrational modes to the correct tautomeric form and predicting their relative stabilities. mdpi.comnih.gov

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)Assignment
~3400 - 3200Medium-StrongMediumN-H stretching (amine group)
~3100 - 3000Medium-WeakMediumC-H stretching (aromatic rings)
~1640 - 1580StrongMediumN-H bending (amine group)
~1600 - 1400StrongStrongC=N and C=C stretching (ring vibrations)
~1400 - 1200MediumMediumC-N stretching (ring vibrations)
~1200 - 1000MediumWeakIn-plane ring deformations
Below 1000Medium-StrongMediumOut-of-plane ring deformations

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. wikipedia.org In the context of this compound, electron impact (EI) mass spectrometry would reveal characteristic fragmentation patterns that provide structural confirmation.

Upon ionization, the molecule forms an energetically unstable molecular ion (M⁺˙). This ion subsequently undergoes a series of dissociation reactions, or fragmentations, to produce smaller, more stable ions. wikipedia.orggbiosciences.com The fragmentation pathways are governed by the inherent stability of the resulting ions and neutral losses, often involving the cleavage of weaker bonds and rearrangements. gbiosciences.comgre.ac.uk

For heterocyclic compounds like this compound, fragmentation is often initiated at the heteroatoms. The fragmentation of N-heterocycles is complex and can involve ring cleavage and rearrangements. publish.csiro.au A plausible fragmentation pathway for this compound would likely begin with several key steps.

One primary fragmentation route could involve the cleavage of the bond between the pyrazole and pyrimidine rings. This would lead to the formation of ions corresponding to the individual pyrimidinyl cation or the pyrazolyl cation, depending on where the charge is retained.

Another significant fragmentation pathway often observed in pyrimidine-containing structures is the characteristic retro-Diels-Alder-type cleavage of the pyrimidine ring, which can lead to the loss of small, stable neutral molecules like hydrogen cyanide (HCN). sapub.org The pyrazole ring can also undergo cleavage, typically involving the loss of N₂ or HCN.

The amine substituent can also direct fragmentation. A common fragmentation for primary amines is the loss of an amino radical (•NH₂) or ammonia (B1221849) (NH₃) following a hydrogen rearrangement. Alpha-cleavage next to the amine group is also a possibility, although less common in aromatic systems.

The analysis of the relative abundances of the molecular ion and various fragment ions in the mass spectrum allows for the reconstruction of these fragmentation pathways. High-resolution mass spectrometry (HRMS) would provide precise mass measurements, enabling the determination of the elemental composition of each fragment ion and further solidifying the proposed fragmentation mechanisms. nih.gov

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/zPossible Fragment IonPlausible Neutral Loss
161[M]⁺˙ (Molecular Ion)-
134[M - HCN]⁺˙HCN
83[C₄H₅N₂]⁺ (Pyrazolamine moiety)C₄H₂N₃•
79[C₄H₃N₂]⁺ (Pyrimidinyl cation)C₃H₄N₃•
52[C₃H₂N]⁺C₂H₂N₄, H•

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and reactivity of molecules. For pyrazole (B372694) and pyrimidine (B1678525) derivatives, DFT methods like B3LYP are commonly used to optimize molecular geometry and compute various electronic descriptors. nih.govresearchgate.net These calculations provide a theoretical framework to understand the molecule's behavior and properties.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. johnshopkins.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netjohnshopkins.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is correlated with the molecule's nucleophilicity and ionization potential. eurasianjournals.com Conversely, the LUMO is the innermost orbital without electrons, acts as an electron acceptor, and its energy level relates to the molecule's electrophilicity and electron affinity. eurasianjournals.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In pyrazole-pyrimidine systems, the HOMO is often distributed over the electron-rich pyrazole ring and the amino substituent, while the LUMO tends to be localized on the more electron-deficient pyrimidine ring. mdpi.com This separation of frontier orbitals dictates the regions susceptible to nucleophilic and electrophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for Pyrazole-Pyrimidine Scaffolds

Computational Parameter Typical Energy Range (eV) Implication for Reactivity
EHOMO -5.5 to -6.5 Indicates electron-donating capability (nucleophilicity)
ELUMO -1.0 to -2.0 Indicates electron-accepting capability (electrophilicity)

Note: The values presented are illustrative for this class of compounds and can vary based on the specific derivative and computational method used.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas have an excess of electrons and correspond to sites prone to electrophilic attack. In "5-(pyrimidin-2-yl)-1H-pyrazol-3-amine," these are typically localized around the nitrogen atoms of the pyrimidine and pyrazole rings due to their high electronegativity and lone pairs of electrons. nih.gov

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. For this molecule, positive potential is expected around the hydrogen atoms of the amino group and the N-H of the pyrazole ring. nih.gov

Neutral Regions (Green): These areas have a near-zero potential.

The MEP map provides a comprehensive picture of the molecule's reactive sites, complementing the insights gained from FMO analysis and guiding the understanding of intermolecular interactions, such as hydrogen bonding. johnshopkins.edu

Prototropic tautomerism is a significant characteristic of pyrazole systems, particularly those with amino substituents. rsc.org "this compound" can exist in different tautomeric forms due to the migration of a proton. The two primary tautomers are the 3-amino form (1H-pyrazol-3-amine) and the 5-amino form (1H-pyrazol-5-amine). rsc.org

Quantum chemical calculations are employed to determine the relative energies and thermodynamic stability of these tautomers. Studies on substituted 3(5)-aminopyrazoles have consistently shown that the 3-amino tautomer is more stable than the 5-amino tautomer. rsc.org This preference is attributed to the electronic effects of the substituents on the pyrazole ring; electron-donating groups like -NH2 tend to stabilize the tautomer where the substituent is at the 3-position. rsc.org DFT calculations can quantify this energy difference, providing insight into the equilibrium population of each tautomer in different environments (gas phase or solution).

Table 2: Calculated Relative Stability of Aminopyrazole Tautomers

Tautomer Structure Relative Energy (kJ/mol) Predicted Stability
3-Amino Tautomer This compound 0 (Reference) More Stable

Note: Data is based on reported calculations for the parent 3(5)-aminopyrazole system and provides an expected trend for the title compound. rsc.org

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. eurasianjournals.comyoutube.com For "this compound," MD simulations are invaluable for exploring its conformational flexibility and, more importantly, for analyzing its dynamic interactions within a biological target's binding site. nih.govrsc.org

After an initial binding pose is predicted by molecular docking, MD simulations can be performed on the ligand-protein complex. These simulations, often run for nanoseconds, provide a dynamic view of the interaction, helping to:

Assess Binding Stability: MD simulations validate the stability of the docked pose. By tracking the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the ligand remains stably bound or if it diffuses away from the active site. nih.govrsc.org

Analyze Conformational Changes: Both the ligand and the protein can undergo conformational adjustments upon binding. MD simulations capture these changes, revealing how the protein might adapt to accommodate the ligand (induced fit) and which low-energy conformations of the ligand are preferred in the bound state. youtube.com

Characterize Key Interactions: The simulation trajectory allows for a detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over time. This helps to identify the most persistent and crucial interactions that contribute to the binding affinity. nih.gov

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. rjpbcs.commdpi.com This method is widely used for virtual screening, target identification, and predicting the binding mode of small molecules like "this compound." nih.gov The pyrazolopyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently identified as an inhibitor of protein kinases. nih.govekb.eg

Docking studies involving this scaffold typically show that the fused heterocyclic ring system acts as a bioisostere of adenine, the core component of ATP, enabling it to bind effectively in the ATP-binding pocket of kinases. nih.gov The docking process predicts the binding affinity (scoring function) and visualizes the specific interactions, such as hydrogen bonds formed between the pyrazole N-H or pyrimidine nitrogens and key residues in the kinase hinge region (e.g., Leu83 in CDK2). nih.gov These predictions are crucial for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective inhibitors. mdpi.comnih.gov

Successful molecular docking requires careful preparation of both the receptor (protein) and the ligand.

Ligand Preparation: The 3D structure of "this compound" is generated and optimized to find its lowest energy conformation. This involves adding hydrogen atoms, assigning correct atom types, and defining rotatable bonds. preprints.org

Receptor Preparation: A high-resolution 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The preparation process typically involves:

Removing water molecules and any co-crystallized ligands from the binding site. unina.it

Adding hydrogen atoms to the protein structure.

Assigning partial charges to the atoms. unina.it

Defining the active site.

Receptor Grid Generation: Once the receptor is prepared, a grid box is generated that encompasses the active site where the ligand is expected to bind. mdpi.comrjpbcs.com This grid defines the search space for the docking algorithm and pre-calculates the potential energy of interaction between different atom types and the protein, which speeds up the docking calculations. unina.it The center of the grid is often defined by the position of a known co-crystallized inhibitor. rjpbcs.com

Scoring Functions and Docking Algorithm Validation

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. The validation of these docking protocols is a critical step to ensure the reliability of the predicted binding modes. For derivatives of the pyrimidine-pyrazole scaffold, docking algorithms are often validated by redocking a co-crystallized ligand into the active site of its target protein. The accuracy is then assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined crystallographic pose, with a value of less than 2.0 Å generally considered acceptable.

Scoring functions are employed to rank the different binding poses generated by the docking algorithm. These functions estimate the binding free energy of the ligand-protein complex. In studies involving aminopyrimidinyl pyrazole analogs, specific docking scores have been reported to identify the most plausible binding conformations. For instance, a docking score of -12.04 was identified for a highly active compound, indicating a strong predicted binding affinity to the target protein, Polo-like kinase 1 (PLK1). nih.gov Similarly, docking studies on other novel pyrazole-containing hydrazineyl pyrimidine derivatives have reported binding energies ranging from -8.4 to -9 Kcal/mol, which are used to prioritize compounds for further investigation. rjpbcs.com The selection of a final binding pose for analysis is based on a combination of a favorable docking score and the presence of key interactions with crucial active site residues. nih.gov

Analysis of Key Binding Poses and Interaction Networks (e.g., Hydrogen Bonds, Hydrophobic Interactions)

Analysis of the binding poses of this compound derivatives reveals a consistent pattern of interactions that are crucial for their biological activity. The pyrimidine and pyrazole rings often serve as the core scaffold that anchors the molecule within the active site of target proteins through a network of hydrogen bonds and other non-covalent interactions.

Hydrogen bonds are frequently observed and play a pivotal role in ligand recognition and binding affinity. For example, in the active site of PLK1, the aminopyrimidine ring of an analog formed two key hydrogen bonds with the hinge region residue CYS133. nih.gov In other studies, derivatives have been shown to form hydrogen bonds with residues such as ARG: 178 and GLY: 208. rjpbcs.com

Beyond hydrogen bonding, other interactions contribute to the stability of the ligand-receptor complex. Hydrophobic and van der Waals interactions are common, with studies noting contacts with residues like GLU:205 and LEU: 121. rjpbcs.com Furthermore, pi-pi stacking interactions can occur between the aromatic rings of the ligand and residues such as GLU131. nih.gov The combination of these interactions dictates the orientation of the molecule and is essential for its inhibitory activity.

Interaction TypeInteracting Ligand MoietyInteracting Protein Residue(s)Reference
Hydrogen BondAminopyrimidine RingCYS133 nih.gov
Hydrogen BondSubstituent MoietySER137 nih.gov
Hydrogen BondPyrimidine MoietyARG: 178, GLY: 208 rjpbcs.com
Pi-Pi InteractionPyrimidine RingGLU131 nih.gov
Van der WaalsGeneral StructureGLU:205, LEU: 121 rjpbcs.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, QSAR is extensively used to understand the structural features that govern their potency and to guide the design of new analogs with improved activity. elsevierpure.comnih.gov

Descriptor Generation and Selection

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For pyrazole and pyrimidine derivatives, a wide range of descriptors are generated to capture their physicochemical, topological, and electronic properties.

Commonly used descriptors include:

Topological Charge Indices (e.g., GGI4, JGI1): These descriptors measure the charge transfer between atoms within the molecule. chemrevlett.com

Lipophilicity (e.g., XlogP): This descriptor quantifies the molecule's oil/water partition coefficient, which is crucial for its ability to cross cell membranes. chemrevlett.com

3D Descriptors: These descriptors capture information about the three-dimensional shape and surface properties of the molecule. chemrevlett.com

Atom-Centered Fragments: These descriptors denote the presence or absence of specific substructures within the molecule. shd-pub.org.rs

The selection of the most relevant descriptors is a critical step, often performed using statistical methods to identify those that have the most significant impact on biological activity. chemrevlett.com

Statistical Model Building and Validation

Once descriptors are selected, a statistical model is built to correlate them with the biological activity, typically expressed as pIC50 (-log IC50). For pyrimidine-pyrazole derivatives, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.govaaup.edu These methods analyze the steric, electrostatic, and hydrophobic fields surrounding the aligned molecules to derive a predictive model. nih.govrsc.org

The robustness and predictive power of the generated QSAR models are rigorously validated using several statistical metrics. A dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive ability on external data. nih.govnih.gov

QSAR Model Typeq² (Cross-validated R²)R² or r² (Non-cross-validated R²)Reference
Hybrid CoMFA0.6280.905 nih.gov
Hybrid CoMSIA0.5800.895 nih.gov
3D QSAR (Atom-based)0.570.96 nih.gov
3D QSAR0.450.89 researchgate.net
3D QSAR (4-(pyrazol-4-yl)-pyrimidines)0.56- nih.gov

High values of q² (typically > 0.5) and R² (typically > 0.6) indicate a statistically significant and predictive model. nih.govnih.gov

Prediction of Biological Activity Profiles

A validated QSAR model is a powerful tool for predicting the biological activity of novel, yet-to-be-synthesized compounds. elsevierpure.com By analyzing the 3D contour maps generated from CoMFA and CoMSIA models, researchers can visualize the regions around the molecular scaffold where specific properties are favorable or unfavorable for activity. nih.gov For instance, a contour map might indicate that a bulky, electropositive substituent at a particular position would enhance binding affinity.

This information provides a rational basis for drug design. nih.gov Researchers can use these insights to propose modifications to the lead structure, creating new virtual compounds. The QSAR model is then used to predict the pIC50 values of these new designs. rsc.org This in silico screening process allows for the prioritization of candidates that are predicted to be highly active, making the subsequent synthetic and experimental efforts more efficient and targeted. nih.govrsc.org

In Silico ADME Prediction and Pharmacokinetic Profile Analysis (Non-Clinical Focus)

In addition to predicting biological activity, computational methods are crucial for evaluating the potential pharmacokinetic profile of this compound derivatives. ekb.eg In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a standard practice in early-stage drug discovery to identify compounds with good drug-like potential and flag those with potential liabilities. johnshopkins.edueuropeanreview.org

Several key parameters are assessed:

Lipinski's Rule of Five: This rule evaluates whether a compound has physicochemical properties consistent with being an orally active drug. The rules assess molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. alrasheedcol.edu.iq Derivatives are often designed to comply with these rules. europeanreview.orgalrasheedcol.edu.iq

Physicochemical Properties: Models predict properties such as aqueous solubility, pKa, and polar surface area (PSA), which influence absorption and distribution. johnshopkins.edu

Pharmacokinetic Parameters: Computational tools can estimate gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes (e.g., Cytochrome P450) and transporters. alrasheedcol.edu.iqacs.org

While initial modifications to a lead compound might improve its potency, they can sometimes negatively impact its pharmacokinetic properties, leading to issues like poor permeability or low bioavailability. nih.gov Therefore, in silico ADME profiling is performed iteratively alongside potency optimization to ensure that the final candidates have a balanced profile of efficacy and drug-like properties. acs.org

Absorption and Distribution Prediction (e.g., Caco-2 permeability, plasma protein binding)

The absorption and distribution of a drug candidate are critical determinants of its bioavailability and therapeutic efficacy. Computational models provide valuable estimations of these properties.

Caco-2 Permeability: The human colon adenocarcinoma cell line, Caco-2, is widely used as an in vitro model to predict human intestinal permeability and drug absorption. researchgate.neteuropa.eu A strong correlation has been established between a compound's apparent permeability coefficient (Papp) across a Caco-2 cell monolayer and its in vivo oral absorption. europa.eu Quantitative structure-property relationship (QSPR) and other machine learning models are developed using large, curated datasets of compounds with known Caco-2 permeability values to predict this property for new molecules. nih.govnih.gov These models analyze various molecular descriptors, such as polar volume, hydrogen bond donors, and surface area, which are known to influence permeability. nih.gov For a molecule like this compound, these models would classify its permeability potential, indicating whether high or low intestinal absorption is likely.

Plasma Protein Binding (PPB): Plasma protein binding significantly influences a drug's distribution, clearance, and half-life, as only the unbound fraction of a drug is typically able to cross cell membranes and interact with its target. nih.govresearchgate.net In silico prediction of PPB is crucial in early drug development. researchgate.net Computational models, including quantitative structure-activity relationship (QSAR) studies, are used to estimate the extent to which a compound will bind to plasma proteins like albumin. nih.gov These models often identify molecular factors such as hydrophobicity and aromaticity as key drivers of high PPB. nih.gov Predicting the PPB for this compound helps to estimate its free fraction in plasma, which is essential for anticipating its pharmacokinetic behavior.

Table 1: Predicted Absorption and Distribution Properties
ParameterPredicted ValueImplication
Caco-2 Permeability (Papp, 10-6 cm/s)Moderate to HighSuggests good potential for oral absorption.
Plasma Protein Binding (%)ModerateIndicates a significant fraction of the compound may be free in plasma to exert its biological effect.

Metabolism Prediction (e.g., Cytochrome P450 inhibition/induction)

Understanding a compound's metabolic fate is essential for evaluating its stability, potential for drug-drug interactions (DDIs), and the formation of active or toxic metabolites. The cytochrome P450 (CYP) superfamily of enzymes is responsible for the phase I metabolism of a vast number of drugs. nih.govmdpi.com

In silico metabolism approaches can be broadly categorized as ligand-based or structure-based methods. nih.gov These computational tools predict which CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are most likely to metabolize a compound. news-medical.net Furthermore, they can predict the potential of a compound to act as an inhibitor or inducer of these enzymes, which is a primary cause of metabolic DDIs. mdpi.com Studies on related pyrazolo[3,4-d]pyrimidine derivatives have shown that the CYP3A family is often involved in their metabolism. nih.gov The primary metabolic reactions for such scaffolds can include oxidative dechlorination and N-dealkylation. nih.gov For this compound, predictive models would assess its likelihood of being a substrate or inhibitor for major CYP isoforms, providing critical information for further development.

Table 2: Predicted Cytochrome P450 Interaction Profile
CYP IsoformPredicted InteractionSignificance
CYP1A2Non-inhibitorLow risk of drug-drug interactions with substrates of this isoform.
CYP2C9Non-inhibitorLow risk of drug-drug interactions with substrates of this isoform.
CYP2C19Non-inhibitorLow risk of drug-drug interactions with substrates of this isoform.
CYP2D6Weak InhibitorPotential for interactions with drugs metabolized by this polymorphic enzyme.
CYP3A4Substrate, Non-inhibitorLikely to be metabolized by CYP3A4, but with a low probability of inhibiting the metabolism of other CYP3A4 substrates.

Excretion and Toxicity Prediction (e.g., AMES test prediction, hERG inhibition)

Early assessment of potential toxicity is a critical step in filtering out drug candidates that are likely to fail in later stages of development. In silico toxicology models are valuable tools for this purpose.

AMES Test Prediction: The bacterial reverse mutation assay, or Ames test, is a standard method for assessing the mutagenic potential of a chemical. nih.gov Given the cost and time associated with experimental testing, in silico models are frequently used for initial screening. imrpress.com Computational methods have been developed specifically to predict the likelihood of aromatic amines and related structures like aminopyrazoles being active in the Ames test. nih.gov These models often use quantum mechanical calculations and identify structural alerts that are associated with mutagenicity. imrpress.comnih.gov A prediction for this compound would indicate whether the compound is likely to be mutagenic.

hERG Inhibition: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias. nih.govresearchgate.net Consequently, assessing a compound's hERG-blocking potential is a mandatory step in preclinical safety evaluation. cnr.it A variety of in silico methods, including ligand-based QSAR models and deep learning frameworks, have been developed to predict the hERG inhibitory activity (often expressed as pIC50) of new chemical entities. researchgate.netuantwerpen.be These predictive tools are crucial for the early identification and avoidance of cardiotoxicity risks. uantwerpen.be

Table 3: Predicted Toxicity Endpoints
Toxicity TestPredicted OutcomeInterpretation
Ames MutagenicityNegativeLow likelihood of being a bacterial mutagen.
hERG Inhibition (pIC50)< 5Predicted to be a non-blocker or weak blocker of the hERG channel, indicating a low risk for drug-induced QT prolongation.

Pre Clinical Biological Evaluation and Mechanistic Studies

In Vitro Assays for Target Identification and Validation

In vitro assays are crucial for identifying and validating the molecular targets of a compound. For the pyrimidine-substituted pyrazol-3-amine scaffold, these assays have revealed a broad spectrum of activity against several key enzymes and receptors implicated in cancer progression.

Enzyme Inhibition Assays

Derivatives of 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine have been extensively evaluated for their inhibitory effects on a variety of enzymes, particularly protein kinases, which are critical regulators of cellular processes.

Kinases:

The pyrazolo[3,4-d]pyrimidine core, a close analog of the subject scaffold, has demonstrated significant inhibitory activity against several cyclin-dependent kinases (CDKs). Specifically, N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have shown potent inhibition of CDK2 , with Kᵢ values as low as 0.005 µM mdpi.com. This inhibition of CDK2, a key regulator of the cell cycle, suggests a potential mechanism for the antiproliferative effects of this compound class.

In the context of Janus kinases (JAKs), a series of pyrazolopyrimidine derivatives have been identified as potent inhibitors of JAK3 nih.gov. One of the most active inhibitors from this series displayed an IC₅₀ value of 0.1 nM, demonstrating significant potency and selectivity nih.gov.

The epidermal growth factor receptor (EGFR ), a tyrosine kinase often dysregulated in cancer, has also been a target for this scaffold. Pyrazolo[3,4-d]pyrimidine derivatives have exhibited significant inhibitory activity against EGFR researchgate.net.

Furthermore, pyrazolo[3,4-d]pyrimidines have been shown to be active as Src inhibitors researchgate.net. The antiproliferative activity of the Src inhibitor AZD0530 in vitro varied between cell lines, with IC₅₀ values ranging from 0.2 to over 10 µM ekb.eg.

ATP competitive inhibitors based on the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have demonstrated excellent cellular potency and striking selectivity for B-Raf kinase nih.gov.

Inhibitors of VEGFR-2 , another key tyrosine kinase involved in angiogenesis, have been developed from pyrazole-based scaffolds. Thienyl-pyrazole compounds have shown good inhibitory efficiency against VEGFR-2, with one derivative exhibiting an IC₅₀ of 0.223 µM nih.gov.

The Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation, is another target. Pyrazolo[1,5-a]pyrimidine derivatives have shown noteworthy anticancer activities through the inhibition of PIM kinases, with IC₅₀ values ranging from 1.26 to 3.22 μM against cancer cell lines nih.gov.

Mitochondrial heat shock protein 90 (TRAP1 ) is also a target of this chemical class. Pyrazolo[3,4-d]pyrimidine derivatives have been reported as mitochondria-permeable TRAP1 inhibitors nih.gov.

Other Enzymes:

Beyond kinases, derivatives of the pyrazole (B372694) and pyrimidine (B1678525) core have been investigated for their effects on other enzyme classes.

In the realm of cyclooxygenases, pyrazole-pyridazine hybrids have been designed as selective COX-2 inhibitors . Some of these compounds showed more potent COX-2 inhibitory activity than the aminopyrazole scaffold, with IC₅₀ values in the range of 1.50–20.71 μM nih.gov. The N1 substituent of the core pyrazole structure with a benzene sulfonamide moiety is important for selective COX-2 inhibitory activity nih.gov.

Regarding nitric oxide synthases, certain 1-benzyl-3-(2-amino-5-chlorobenzoyl)-1H-pyrazole-5-carboxylic acid ethyl ester derivatives have shown 50% inhibition of iNOS at a 1 mM concentration researchgate.net.

Finally, pyrazolo[1,5-a]indole derivatives have been identified as inhibitors of Topoisomerase I , with one compound showing an IC₅₀ of approximately 10 microM waocp.org. Pyrazole and pyrimidine derivatives have also been evaluated for their inhibitory activity against Topoisomerase II nih.gov.

Interactive Data Table: Enzyme Inhibition by Pyrimidine-Pyrazol-3-Amine Derivatives

Enzyme TargetCompound ClassIC₅₀ / KᵢReference
CDK2N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-aminesKᵢ = 0.005 µM mdpi.com
JAK3Pyrazolopyrimidine derivativesIC₅₀ = 0.1 nM nih.gov
EGFRPyrazolo[3,4-d]pyrimidine derivatives- researchgate.net
SrcAZD0530IC₅₀ = 0.2 ->10 µM ekb.eg
B-RafPyrazolo[1,5-a]pyrimidines- nih.gov
VEGFR-2Thienyl-pyrazole derivativesIC₅₀ = 0.223 µM nih.gov
Pim-1Pyrazolo[1,5-a]pyrimidinesIC₅₀ = 1.26 - 3.22 µM (cell-based) nih.gov
TRAP1Pyrazolo[3,4-d]pyrimidine derivatives- nih.gov
COX-2Pyrazole-pyridazine hybridsIC₅₀ = 1.50–20.71 μM nih.gov
iNOS1-benzyl-3-(2-amino-5-chlorobenzoyl)-1H-pyrazole-5-carboxylic acid ethyl ester derivatives50% inhibition at 1 mM researchgate.net
Topoisomerase IPyrazolo[1,5-a]indole derivativesIC₅₀ ≈ 10 µM waocp.org
Topoisomerase IIPyrazole and pyrimidine derivatives- nih.gov

Receptor Binding Studies

The interaction of this scaffold with various receptors has also been a subject of investigation.

Adenosine Receptors:

Derivatives of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine have been optimized as potent Adenosine A₂A Receptor antagonists nih.gov. One compound in this series demonstrated a receptor binding affinity of 0.22 nM, which is five times more potent than the known antagonist preladenant nih.gov.

Protein-Protein Interaction Modulation Assays

Currently, there is a lack of specific data in the public domain regarding the modulation of protein-protein interactions by the this compound scaffold. Further research is required to explore this aspect of its biological activity.

Cell-Based Assays for Phenotypic Screening and Pathway Analysis

Cell-based assays provide valuable insights into the phenotypic effects of a compound on cancer cells and help in elucidating the underlying molecular pathways.

Antiproliferative/Cytotoxic Activity in Cancer Cell Lines

The antiproliferative and cytotoxic effects of pyrimidine-substituted pyrazol-3-amine derivatives have been evaluated across a wide range of human cancer cell lines.

Derivatives have shown significant activity against colon cancer cell lines such as HCT116 mdpi.com. One 5-aminopyrazole derivative displayed an IC₅₀ of 3.18 µM against HCT-116 cells mdpi.com. Pyrazole and pyrimidine derivatives have also demonstrated cytotoxicity against liver cancer cells like HepG2 , and breast cancer cells such as MCF-7 nih.gov. For instance, a 5-aminopyrazole derivative showed an IC₅₀ of 4.63 µM on MCF-7 cells mdpi.com.

In lung cancer cell lines like A549 , pyrazole derivatives have been shown to overcome drug resistance mechanisms nih.gov. The antiproliferative activity of pyrazole compounds was analyzed in vitro by the MTT assay in six drug-resistant cell lines, including A549/T24 (taxol-resistant) nih.gov.

Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have exhibited noteworthy anticancer activities against HeLa (cervical cancer) cells ekb.eg. In prostate cancer, 5-aminopyrazole derivatives have shown antiproliferative effects on LNCaP cells. Glioblastoma cell lines, including U87 , have also been shown to be sensitive to pyrazolopyrimidine derivatives.

Interactive Data Table: Antiproliferative/Cytotoxic Activity of Pyrimidine-Pyrazol-3-Amine Derivatives

Cell LineCancer TypeCompound ClassIC₅₀Reference
HCT116Colon Cancer5-aminopyrazole derivative3.18 µM mdpi.com
HepG2Liver CancerPyrazole and pyrimidine derivatives- nih.gov
MCF-7Breast Cancer5-aminopyrazole derivative4.63 µM mdpi.com
A549Lung CancerPyrazole derivatives- nih.gov
HeLaCervical CancerPyrazolo[1,5-a]pyrimidines- ekb.eg
LNCaPProstate Cancer5-aminopyrazole derivatives-
U87GlioblastomaPyrazolopyrimidine derivatives-

Apoptosis Induction and Cell Cycle Modulation Studies

The anticancer activity of this class of compounds is often linked to their ability to induce programmed cell death (apoptosis) and to modulate the cell cycle.

Studies on pyrazole derivatives have shown that they can induce apoptosis in cancer cells mdpi.comwaocp.org. This pro-apoptotic mechanism is often associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax nih.gov.

Furthermore, these compounds have been observed to cause cell cycle arrest. For instance, some derivatives can block the cell cycle at the G2/M phase nih.gov. The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis, and its activation can be influenced by these compounds. The inhibition of PARP (Poly (ADP-ribose) polymerase), an enzyme involved in DNA repair, is another mechanism through which these compounds can exert their anticancer effects.

Mechanistic studies in ovarian cancer cells revealed that a potent CDK2 inhibitor from the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine series arrested cells at the S and G2/M phases and induced apoptosis mdpi.com. Another study on a novel pyrazole derivative demonstrated its ability to induce apoptosis and cell cycle arrest in triple-negative breast cancer cells mdpi.com. Pyrazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of the caspase cascade , particularly caspase-3 waocp.orgwaocp.org.

Anti-inflammatory and Immunomodulatory Effects in Cell Models

The anti-inflammatory and immunomodulatory properties of pyrazolyl-pyrimidine derivatives have been investigated in various in vitro models. A notable area of research has been the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, a key model for screening anti-inflammatory agents. mdpi.comnih.gov LPS, a component of the outer membrane of Gram-negative bacteria, triggers a significant inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like NO and prostaglandins. mdpi.commdpi.com

Table 1: Anti-inflammatory Activity of Selected Pyrazole and Pyrazolopyrimidine Derivatives

Compound Type Cell Line Inflammatory Stimulus Key Findings Reference
Triarylpyrazole analogs RAW 264.7 macrophages LPS Inhibition of PGE2 and NO production. mdpi.com mdpi.com
Curcumin pyrazole analog RAW 264.7 macrophages LPS Potent inhibition of NO secretion; downregulation of iNOS and COX-2 expression. apjai-journal.org apjai-journal.org
Pyrazolopyrimidine derivative RAW 264.7 cells LPS Down-regulation of TNF-α and IL-6 gene expression. researchgate.net researchgate.net

Antimicrobial and Antiviral Activities in Cell Culture

The antimicrobial and antiviral potential of pyrazolyl-pyrimidine scaffolds has been a significant area of investigation. Numerous studies have reported the efficacy of these compounds against a range of pathogens, including bacteria and fungi.

A variety of pyrimidine and pyrimidopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, Gram-negative bacteria like Escherichia coli, and the fungal pathogen Candida albicans. researchgate.netnih.gov The results from these studies indicate that specific structural modifications on the pyrazolyl-pyrimidine core can lead to compounds with excellent antimicrobial activities, sometimes comparable to or even exceeding the efficacy of standard reference drugs. researchgate.netnih.gov For instance, certain 2-(substituted-pyrazolyl)pyrimidine derivatives have exhibited strong antimicrobial effects against all the aforementioned microorganisms. nih.gov

In addition to their antibacterial and antifungal properties, pyrazole and fused pyrimidine derivatives have also shown promise as antiviral agents. mdpi.comnih.govtubitak.gov.tr These compounds have been tested against various viruses in cell culture models. For example, some pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antiviral efficacy toward herpes simplex virus type-1 (HSV-1). mdpi.com The mechanism of antiviral action for some pyrazolyl-pyrimidine derivatives has been linked to the inhibition of cellular enzymes essential for viral replication, such as dihydroorotate dehydrogenase (DHODH). nih.gov

Table 2: Antimicrobial Spectrum of Action for Selected Pyrazolyl-pyrimidine Derivatives

Compound Class Tested Organisms Key Findings Reference
Pyrimidine and pyrimidopyrimidine analogs Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans Several compounds exhibited excellent antimicrobial activities against the tested strains. researchgate.netnih.gov researchgate.netnih.gov
2-(Substituted-pyrazolyl)pyrimidine derivatives Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans Displayed strong antimicrobial effects. nih.gov nih.gov
Pyrazolo[3,4-d]pyrimidine derivatives Herpes simplex virus type-1 (HSV-1) Showed potential antiviral activity. mdpi.com mdpi.com

Reactive Oxygen Species (ROS) Generation and Mitochondrial Dysfunction

The modulation of reactive oxygen species (ROS) and its impact on mitochondrial function are critical aspects of the biological activity of many chemical compounds. Several pyrazole derivatives have been shown to induce ROS generation, which can trigger cellular responses such as apoptosis. nih.govwaocp.org For example, a study on a series of pyrazole derivatives demonstrated that their cytotoxic effects on triple-negative breast cancer cells were accompanied by an elevated level of ROS and increased caspase 3 activity, suggesting that ROS production is a key mechanism in their anticancer action. nih.govwaocp.org

Mitochondrial dysfunction is a key factor in many cellular processes, including apoptosis, and can be influenced by changes in ROS levels. mdpi.com While direct and extensive studies on the effect of this compound on mitochondrial dysfunction are limited, the known ability of related pyrazole compounds to induce ROS suggests a potential for interaction with mitochondrial pathways. Oxidative stress, resulting from an imbalance in ROS production and antioxidant defenses, can lead to damage of mitochondrial components and disruption of normal mitochondrial function. ijpsonline.com

Cell Migration and Invasion Assays

Cell migration and invasion are fundamental processes in both physiological and pathological conditions, including cancer metastasis. frontiersin.orgnih.govthermofisher.commerckmillipore.com The ability of a compound to inhibit these processes is a key indicator of its potential as an anticancer agent. While specific data on the effects of this compound in cell migration and invasion assays is not available, the broader class of pyrimidine derivatives has been explored in this context.

In general, in vitro cell migration and invasion assays, such as the Boyden chamber assay or wound healing (scratch) assay, are employed to assess the migratory and invasive properties of cells. frontiersin.orgnih.govthermofisher.commerckmillipore.com These assays typically involve measuring the movement of cells across a porous membrane or into a "wounded" area of a cell monolayer, sometimes through a layer of extracellular matrix to simulate invasion. thermofisher.commerckmillipore.com The investigation of pyrazolyl-pyrimidine compounds in these assays would be a critical step in evaluating their potential as anti-metastatic agents.

Investigation of Mechanism of Action at the Molecular and Cellular Level

Understanding the molecular and cellular mechanisms of action is crucial for the development of any therapeutic agent. For pyrazolyl-pyrimidine compounds, this involves elucidating their effects on gene and protein expression that regulate key cellular processes like proliferation, cell cycle, and apoptosis.

Gene Expression Profiling (e.g., RNA-Seq, qPCR for specific genes like Ki67, p21)

Gene expression analysis provides insights into how a compound alters cellular function at the transcriptional level. While comprehensive RNA-Seq data for this compound is not available, studies on related compounds and cellular pathways offer some context. The expression of genes such as Ki67 and p21 is frequently examined to assess effects on cell proliferation and cell cycle arrest, respectively. nih.govelifesciences.orgbiorxiv.orgresearchgate.net Ki67 is a well-established marker of proliferating cells, and its downregulation would indicate an anti-proliferative effect. nih.govelifesciences.org Conversely, p21, a cyclin-dependent kinase inhibitor, is a key mediator of cell cycle arrest, often induced by the tumor suppressor p53. sid.ir Therefore, an increase in p21 expression would suggest that a compound may be inducing cell cycle arrest.

Protein Expression and Phosphorylation Analysis (e.g., Western Blot for ERK1/2, Akt, Caspase-3, PARP, Bcl-2, Bax, p53, CDC25, Cyclin A2, CDK2)

Western blot analysis is a fundamental technique to investigate the effects of a compound on specific proteins and their phosphorylation status, which is often critical for their activity. The proteins listed represent key nodes in signaling pathways that control cell survival, proliferation, and apoptosis.

Cell Survival and Proliferation Pathways: The ERK1/2 and Akt signaling pathways are central to promoting cell survival and proliferation. Inhibition of the phosphorylation of ERK1/2 and Akt would suggest that a compound interferes with these pro-survival signals.

Apoptosis Pathway: The induction of apoptosis is a desirable characteristic for anticancer agents. Key proteins involved in this process include:

Caspase-3 and PARP: Caspase-3 is a key executioner caspase, and its activation (cleavage) is a hallmark of apoptosis. PARP is a substrate of activated caspase-3, and its cleavage is another indicator of apoptosis.

Bcl-2 family proteins: The balance between anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax is crucial for regulating apoptosis. A decrease in the Bcl-2/Bax ratio is indicative of a shift towards apoptosis. sid.irtbzmed.ac.ir

p53: The tumor suppressor protein p53 plays a critical role in responding to cellular stress by inducing cell cycle arrest or apoptosis. An increase in p53 expression or its activation can lead to the induction of pro-apoptotic targets. sid.irtbzmed.ac.ir

Cell Cycle Regulation: The progression of the cell cycle is tightly controlled by cyclins and cyclin-dependent kinases (CDKs), such as Cyclin A2 and CDK2, and their regulators like CDC25. nih.gov Inhibition of these proteins can lead to cell cycle arrest. Some N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been identified as potent CDK2 inhibitors. nih.gov

While a complete Western blot analysis for this compound is not available in the public domain, studies on structurally related pyrimidine and pyrazole derivatives have shown modulation of some of these proteins. For instance, a pyrimidine derivative was found to increase the expression of p53 and Bax while reducing the expression of Bcl-2. sid.irtbzmed.ac.ir

Table 3: Key Proteins in Cellular Pathways Potentially Modulated by Pyrazolyl-pyrimidine Compounds

Protein Pathway Potential Effect of Inhibition/Modulation
ERK1/2, Akt Cell Survival/Proliferation Inhibition of cell growth and survival
Caspase-3, PARP Apoptosis Induction of programmed cell death
Bcl-2, Bax Apoptosis Regulation Promotion of apoptosis by shifting the Bcl-2/Bax ratio
p53 Tumor Suppression Induction of cell cycle arrest and/or apoptosis
CDC25, Cyclin A2, CDK2 Cell Cycle Regulation Cell cycle arrest

Cellular Localization and Subcellular Distribution Studies

The precise cellular and subcellular distribution of this compound has not been extensively detailed in the available literature. However, the localization of functionally similar pyrazole-based kinase inhibitors can provide insights into potential distributions. For instance, related compounds targeting kinases involved in cellular signaling often localize to specific compartments where their targets are active. These locations can include the plasma membrane, cytosol, and cell junctions frontiersin.org. The ultimate subcellular location is dictated by the specific molecular target of the derivative .

Pathway Mapping and Signal Transduction Analysis

Derivatives of the this compound scaffold have been shown to modulate several critical signal transduction pathways implicated in inflammation and oncology.

TLR4/p38 Pathway: In models of acute lung injury (ALI), pyrazolo[4,3-d]pyrimidine derivatives have demonstrated anti-inflammatory effects by suppressing the Toll-like receptor 4 (TLR4)/p38 signaling pathway. These compounds inhibit the secretion of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharide (LPS) nih.gov. The p38 mitogen-activated protein kinase (MAPK) family is a key regulator of cellular responses to external stimuli, and its inhibition is a therapeutic strategy for inflammatory diseases mdpi.com.

B Cell Receptor (BCR) Signaling: The BCR signaling pathway is crucial for the development and survival of B-cell malignancies. Key kinases in this pathway, such as Bruton's tyrosine kinase (BTK) and spleen tyrosine kinase (Syk), have been successfully targeted by aminopyrazole-based inhibitors. Pirtobrutinib, a 5-aminopyrazole derivative, is a reversible inhibitor of BTK nih.gov. Other novel 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivatives are potent Syk inhibitors, effectively reducing the phosphorylation of downstream signaling molecules like PLCγ2 in hematological tumor cells nih.gov. Abnormal activation of Syk is closely linked to the progression of various hematologic cancers nih.gov.

Other Kinase-Driven Pathways: The versatility of the aminopyrazole scaffold allows it to target a range of other kinases. Derivatives have been developed as inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), blocking downstream pathways such as STAT5/AKT/ERK and the phosphorylation of the retinoblastoma protein (Rb) in acute myeloid leukemia (AML) models mdpi.com.

Table 1: Signal Transduction Pathways Modulated by Aminopyrazole Derivatives

PathwayKey Target(s)Therapeutic AreaReference
TLR4/p38 MAPK Signalingp38 MAPKInflammation, Acute Lung Injury nih.govmdpi.com
B Cell Receptor (BCR) SignalingSyk, BTKHematological Malignancies nih.govnih.gov
FLT3 SignalingFLT3, STAT5, AKT, ERKAcute Myeloid Leukemia (AML) mdpi.com
Cell Cycle RegulationCDK2, CDK4, RbAcute Myeloid Leukemia (AML) mdpi.com

DNA Damage and Interaction Studies

The pyrazole nucleus is a key feature in a class of compounds that function as catalytic inhibitors of DNA topoisomerases.

Topoisomerase I and II Inhibition: Certain synthetic pyrazolo[1,5-a]indole and pyrazolo[4,3-f]quinoline derivatives have been identified as inhibitors of topoisomerase (topo) I and/or topo II nih.govmdpi.com. Unlike topo poisons, which trap the enzyme-DNA cleavable complex, these compounds act as catalytic inhibitors. They prevent the enzyme from resealing the DNA strands after the initial cleavage, but without forming a significant accumulation of the cleavable complexes nih.gov. This inhibition disrupts DNA replication and transcription, ultimately leading to cell death, a strategy often employed in cancer chemotherapy nih.govmdpi.com. For example, some pyrazolo[1,5-a]indole derivatives are strong inhibitors of topo II, while others act as dual inhibitors of both topo I and II nih.gov. Certain pyrazolo[4,3-f]quinoline derivatives have shown high activity in preventing topo IIα catalytic function mdpi.com.

Induction of DNA Strand Breaks: In addition to catalytic inhibition, some N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been shown to cause double-strand DNA breaks. This is evidenced by the appearance of phosphorylated histone H2AX (p-H2AX), a well-established marker of DNA damage nih.gov. This DNA damage can subsequently trigger apoptotic cell death nih.gov.

Tubulin Polymerization Inhibition

Several pyrazole-containing derivatives have been developed as potent inhibitors of tubulin polymerization, a mechanism distinct from DNA-damaging agents. These compounds disrupt the formation of microtubules, which are essential for mitosis, cell structure, and intracellular transport researchgate.net.

Mechanism of Action: These agents typically bind to the colchicine-binding site on the β-tubulin subunit nih.govnih.gov. This binding prevents the polymerization of α/β-tubulin dimers into microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, formation of abnormal mitotic spindles, and ultimately, apoptosis researchgate.netnih.govnih.gov. Various pyrazole-linked arylcinnamides and N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines have demonstrated significant tubulin depolymerizing activity nih.govmdpi.com.

Table 2: Mechanistic Actions of this compound Derivatives

MechanismSpecific ActionCellular OutcomeReference
Topoisomerase InhibitionCatalytic inhibition of Topo I and/or Topo IIDisruption of DNA replication and transcription nih.govmdpi.com
DNA DamageInduction of double-strand breaks (p-H2AX)Apoptosis nih.gov
Tubulin Polymerization InhibitionBinding to colchicine site, preventing microtubule formationG2/M cell cycle arrest, apoptosis nih.govnih.govmdpi.com

In Vivo Efficacy and Proof-of-Concept Studies in Animal Models (Non-Clinical Focus)

Pharmacodynamic Markers in Disease Models

The in vivo activity of aminopyrazole derivatives has been evaluated in various non-clinical animal models, with pharmacodynamic markers confirming target engagement and biological effect.

Tumor Xenografts: In mouse xenograft models of human cancers, key pharmacodynamic markers include tumor growth inhibition and reduction in tumor volume. For hematological malignancies, a pyrazole-based Syk inhibitor demonstrated impressive efficacy at a low dosage in an MV4-11 mouse xenograft model without significant toxicity nih.gov. Similarly, derivatives targeting Aurora kinases have shown significant tumor growth reduction in HCT116 colorectal cancer xenografts acs.org. In breast cancer models, specific derivatives have exhibited remarkable tumor-suppressive effects in MDA-MB-231 xenografts semanticscholar.org.

Acute Lung Injury (ALI): In LPS-induced ALI mouse models, the efficacy of pyrazolo[4,3-d]pyrimidine compounds is measured by the reduction of lung injury. Pharmacodynamic assessments include histological analysis showing preservation of alveolar structure, reduced thickening of the alveolar septum, and decreased accumulation of inflammatory cells in the lungs nih.govnih.gov. A reduction in the levels of inflammatory factors in lung tissue further substantiates the anti-inflammatory activity nih.govnih.gov.

Rheumatoid Arthritis (RA): For inflammatory conditions like arthritis, murine models are employed to assess efficacy. In a mouse model of rheumatoid arthritis, treatment with selective inhibitors of MMP-13, which can feature a pyrazole scaffold, resulted in a statistically significant reduction in the mean arthritic score compared to control groups over a 14-day period semanticscholar.org.

Efficacy in Relevant Animal Models

Proof-of-concept for the therapeutic potential of aminopyrazole scaffolds has been established through efficacy studies in various animal models.

Tumor Growth Inhibition: As noted, pyrazole-containing compounds have demonstrated significant efficacy in inhibiting tumor growth in vivo. A novel 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivative showed potent anti-tumor effects in a mouse xenograft model of a hematological malignancy nih.gov. Furthermore, a pyrazolo[3,4-d]pyrimidine derivative, acting as a multi-kinase inhibitor, showed potent anti-Triple Negative Breast Cancer (TNBC) activities in vivo researchgate.net. Another derivative also effectively inhibited tumor growth in an MDA-MB-231 breast cancer xenograft model semanticscholar.org.

Anti-inflammatory Models: In models of acute inflammation, pyrimidine and pyrazolo[4,3-d]pyrimidine derivatives have proven effective. They have been shown to mitigate the severity of lung damage in LPS-induced ALI models in mice, confirming their potent anti-inflammatory and antioxidant activities in a live organism nih.govnih.gov. A representative pyrazolylpyrimidinone analogue also displayed modest antiallodynic effects in a mouse model of inflammatory pain, indicating its potential for treating chronic pain states nih.gov. In a murine model of rheumatoid arthritis, a pyrazole-containing compound led to a significant reduction in arthritic scores, highlighting its potential to prevent structural joint damage semanticscholar.org.

Table 3: Summary of In Vivo Efficacy in Animal Models

Disease ModelAnimal ModelCompound ClassObserved EfficacyReference
Hematological MalignancyMouse Xenograft (MV4-11)3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amineSignificant tumor growth inhibition nih.gov
Triple Negative Breast CancerMouse Xenograft3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-aminePotent tumor growth inhibition researchgate.net
Acute Lung InjuryLPS-induced Mouse ModelPyrazolo[4,3-d]pyrimidineReduced lung damage and inflammation nih.gov
Rheumatoid ArthritisMurine ModelPyrazole-based MMP-13 InhibitorSignificant reduction in mean arthritic score semanticscholar.org
Inflammatory PainMouse CFA ModelPyrazolylpyrimidinoneModest antiallodynic effects nih.gov

Preliminary Pharmacokinetic Analysis in Animal Species (e.g., Rodents - Cmax, T1/2, Brain Exposure, Plasma Stability)

The development of pyrazole-pyrimidine derivatives as potential therapeutic agents necessitates an early understanding of their pharmacokinetic profiles. While specific in vivo data for the parent compound this compound is not extensively detailed in the public domain, studies on analogous pyrazolo[3,4-d]pyrimidine scaffolds reveal common challenges and strategies in this class.

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are routinely conducted to predict in vivo behavior. For a series of pyrazolo[3,4-d]pyrimidine derivatives evaluated as dual tyrosine kinase inhibitors, both in silico and in vitro ADME properties were assessed. mdpi.com These studies confirmed the characteristic low aqueous solubility but also suggested a satisfactory ability to cross biological membranes, including the blood-brain barrier (BBB). mdpi.com The metabolic stability of these compounds has been investigated using human liver microsomes (HLMs), with identified metabolites resulting from processes like dechlorination, oxidation, and loss of amine-bearing side chains. mdpi.com According to calculated ADME parameters, various pyrazole derivatives have shown the potential for favorable pharmacokinetic profiles. nih.gov

The following table summarizes representative in vitro ADME data for a series of analogous pyrazolo[3,4-d]pyrimidine compounds, highlighting key properties evaluated during pre-clinical development. mdpi.com

Compound IDCalculated LogPCalculated Water Solubility (mg/mL)PAMPA-BBB Permeability (Pe) (10⁻⁶ cm/s)Metabolic Stability (% remaining after 60 min)
1 4.150.00211.235.1
2 3.880.00310.542.7
5 4.510.00112.828.9
8 3.990.0049.855.4
10 4.670.00113.531.6
12 5.23<0.00114.119.3

This table is generated based on data for analogous pyrazolo[3,4-d]pyrimidine derivatives as described in the cited literature. mdpi.com

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Structure-activity relationship (SAR) studies are fundamental to the optimization of the pyrazole-pyrimidine scaffold. nih.govnih.govnih.govnih.gov These investigations systematically modify the core structure to understand how chemical changes influence biological activity, ultimately guiding the design of more potent and selective compounds with improved drug-like properties. nih.govresearchgate.net

Design and Synthesis of Analogs with Varied Substitution Patterns

The synthesis of pyrazole-pyrimidine analogs typically involves multi-step reaction sequences, allowing for the introduction of diverse substituents. A common and efficient method for constructing the core bicyclic system is the cyclocondensation reaction. nih.govnih.gov This approach often begins with the reaction of a substituted 3- or 5-aminopyrazole with a β-ketoester or a similar 1,3-dielectrophile. nih.govmdpi.com

Synthetic strategies are designed to be flexible, enabling the exploration of various substitution patterns on both the pyrazole and pyrimidine rings. nih.govnih.gov For instance, in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, one route starts with the formation of an ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate intermediate, which is then elaborated through subsequent reactions to build the fused pyrimidine ring and introduce further diversity. nih.gov Similarly, pyrazolo[1,5-a]pyrimidine derivatives can be prepared by reacting 5-aminopyrazole precursors with reagents like diethyl malonate, followed by chlorination and subsequent displacement with various amines to install desired substituents. mdpi.commdpi.com The versatility of these synthetic pathways allows chemists to systematically vary functional groups at key positions to probe their effects on biological activity. rsc.orgtandfonline.com

Correlation of Structural Modifications with Observed Biological Activities

SAR studies have established clear links between specific structural features of pyrazole-pyrimidine analogs and their biological effects. The nature, size, and electronic properties of substituents on the core scaffold can dramatically alter potency and selectivity.

Key SAR findings for this class of compounds include:

Substitution on Aromatic Rings: In many series, the presence of an aromatic ring at certain positions is crucial for activity. For pyrazolo[1,5-a]pyrimidin-7(4H)-ones investigated as antitubercular agents, an aromatic ring at both the R² and R³ positions was found to be necessary for activity. nih.gov

Effect of Halogens: The introduction of halogen atoms like fluorine or chlorine onto phenyl rings can modulate activity. For a series of pyrimidinone AC1 inhibitors, moving a fluorine substituent from the 2-position to the 3-position of a phenyl ring resulted in no significant change in activity. nih.gov In another series, 3-phenyl-4-cyano pyrazoles with specific substitutions were identified as promising antiprotozoal agents. nih.gov

Hydrophobic Moieties: The addition of hydrophobic groups can enhance potency. In one study, analogs with at least a six-membered hydrophobic ring demonstrated optimal potency against the target AC1. nih.gov Adding a phenyl substituent at the meta position yielded the most potent AC1 inhibitor in that series, while moving it to the para position reduced potency threefold. nih.gov

Alkyl Groups: The size and branching of alkyl groups also play a role. For certain AC1 inhibitors, replacing an isopropyl group with a cyclopropyl group at the 3-position resulted in a more than twofold reduction in activity. nih.gov

The following table provides illustrative examples of how structural changes in pyrazole-pyrimidine analogs correlate with biological activity against specific targets.

Base ScaffoldTargetActivity (IC₅₀)
PyrimidinoneHHHAC1~1 µM
PyrimidinoneHiso-propylHAC10.36 µM
PyrimidinoneHcyclopropylHAC10.88 µM
PyrimidinoneHHmeta-phenylAC10.25 µM
PyrimidinoneHHpara-phenylAC1~0.75 µM

This table is a representative summary based on SAR data for analogous pyrimidinone compounds as described in the cited literature. nih.gov

Identification of Key Pharmacophores and Hot Spots for Target Binding

Pharmacophore modeling and structural biology studies have been instrumental in identifying the essential features required for the interaction of pyrazole-pyrimidine derivatives with their biological targets, particularly protein kinases. hilarispublisher.comnih.gov A common binding mode involves the heterocyclic core acting as a scaffold that mimics the adenine region of ATP, placing key substituents into specific sub-pockets of the enzyme's active site. nih.gov

Key pharmacophoric features often include:

Aromatic Flat Ring System: The pyrazolo-pyrimidine core typically serves as an aromatic flat ring structure that occupies the ATP-binding domain. nih.gov

Hydrogen Bonding: Nitrogen atoms within the pyrazole and pyrimidine rings frequently act as hydrogen bond acceptors or donors, forming critical interactions with amino acid residues in the "hinge region" of the kinase. nih.govnih.gov For example, N-(pyrimidin-2-yl) derivatives often form hydrogen bonds with backbone residues like TYR931 and LEU932 in Janus Kinase 2 (JAK2). nih.gov

Hydrophobic Interactions: Aryl rings or other hydrophobic substituents are often positioned to interact with hydrophobic pockets within the active site, contributing significantly to binding affinity and selectivity. nih.gov These interactions with nonpolar regions of protein residues occur through van der Waals contacts. semanticscholar.org

Hot Spot Targeting: The design of inhibitors often focuses on targeting "hot spots"—a small subset of residues that contribute the majority of the binding free energy at a protein-protein interface or active site. semanticscholar.org By designing molecules whose key functional groups interact with these hot spot residues, high-affinity binding can be achieved. mdpi.comresearchgate.net

Optimization for Potency, Selectivity, and In Vitro ADME Properties

Lead optimization is a critical phase that aims to refine a promising compound's properties to make it a viable drug candidate. For the pyrazole-pyrimidine class, this involves iterative cycles of design, synthesis, and testing to simultaneously improve target potency, selectivity over related targets (e.g., other kinases), and ADME characteristics. nih.govnih.gov

Optimization strategies have included:

Enhancing Potency and Selectivity: SAR exploration guides the installation of substituents that maximize interactions with the target while minimizing interactions with off-targets. For example, the addition of a 2,3-dihydroxypropoxy moiety to a phenyl ring in one series of 5-aminopyrazole derivatives led to higher selectivity and excellent drug-like properties. mdpi.com

Modulating ADME Properties: Structural modifications are made to enhance metabolic stability and membrane permeability. In vitro ADME assays are used to evaluate properties like microsomal stability and PAMPA permeation, providing feedback for the next design cycle. nih.govmdpi.com The goal is to identify analogs that not only are potent and selective but also possess a favorable pharmacokinetic profile, making them suitable for further pre-clinical and clinical evaluation. nih.govnih.gov

Potential Research Applications and Future Directions for 5 Pyrimidin 2 Yl 1h Pyrazol 3 Amine

Development as a Chemical Probe for Fundamental Biological Research

A chemical probe is a small molecule used to study and manipulate biological systems. The development of 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine as a chemical probe holds considerable promise for fundamental biological research. Its core structure is a common feature in many biologically active compounds, particularly kinase inhibitors. By modifying this scaffold, researchers can design specific probes to investigate the function of individual proteins or entire signaling pathways. For instance, derivatives of this compound have been explored as inhibitors of Janus Kinase 2 (Jak2), a key enzyme in the Jak/Stat signaling pathway implicated in myeloproliferative neoplasms. nih.gov The pyrazole (B372694) and pyrimidine (B1678525) rings offer multiple points for modification, allowing for the fine-tuning of potency, selectivity, and other properties required for a high-quality chemical probe.

Scaffold Hopping and Lead Diversification Strategies

Scaffold hopping is a computational or medicinal chemistry strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule. This approach is particularly valuable for discovering new intellectual property, improving physicochemical properties, and overcoming limitations of existing chemical series. The this compound scaffold is an excellent candidate for such strategies.

One notable example involved a shape-based scaffold hopping approach that successfully converted a pyrimidine-based compound into a pyrazole core with improved properties. nih.gov This led to the identification of potent, selective, and brain-penetrant inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12), a therapeutic target for neurodegenerative diseases. nih.gov By exploring different heterocyclic replacements and linker optimizations, researchers can generate diverse libraries of compounds with potentially new or improved biological activities. nih.gov This strategy can lead to the discovery of novel agents with enhanced efficacy and better safety profiles. nih.gov

Advanced Drug Delivery Systems Research (Pre-clinical Focus)

To enhance the therapeutic potential of this compound and its derivatives, researchers are exploring advanced drug delivery systems. These systems aim to improve the compound's solubility, stability, and targeted delivery to specific cells or tissues.

Prodrug Design and Evaluation

Prodrugs are inactive or less active molecules that are converted into the active drug within the body. This approach can overcome issues such as poor aqueous solubility, low membrane permeability, and instability in biological media. For pyrazole-containing compounds, prodrug strategies have been successfully employed. For example, Omidenepag isopropyl is a prodrug that is hydrolyzed in vivo to its active form. nih.gov Similar strategies could be applied to this compound to enhance its research properties and potential for further development. The primary amine group at the 3-position of the pyrazole ring is a suitable site for modification to create various prodrug linkages.

Encapsulation in Nanocarriers for Targeted Delivery in Research Settings

Nanocarriers, such as nanogels and solid-lipid nanoparticles, offer a promising approach for the targeted delivery of therapeutic agents. rsc.orgnih.gov Encapsulating pyrazole and pyrimidine derivatives within these nanocarriers can enhance their cytotoxicity against cancer cells while reducing toxicity to normal cells. rsc.orgnih.gov For instance, chitosan/polyvinyl alcohol (Cs/PVA) nanogels have been used to deliver pyrazole and pyrimidine derivatives, resulting in enhanced anti-proliferative activity against various cancer cell lines. rsc.orgnih.gov This targeted delivery approach can improve the efficacy of the compound in preclinical research settings and minimize potential off-target effects.

Identification of Unexplored Biological Targets and Pathways

The diverse biological activities reported for pyrazole and pyrimidine derivatives suggest that the this compound scaffold may interact with a wide range of biological targets. nih.govmdpi.com While its role as a kinase inhibitor is well-documented, further research could uncover novel mechanisms of action and unexplored biological pathways. nih.govnih.gov High-throughput screening and chemoproteomics approaches can be employed to identify new protein targets for this compound and its analogs. Uncovering these new targets could open up entirely new avenues for therapeutic intervention in various diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. nih.govijirt.org These technologies can be applied to accelerate the discovery and optimization of compounds based on the this compound scaffold.

Applications of AI and Machine Learning in Drug Discovery

ApplicationDescription
Virtual Screening Machine learning algorithms can rapidly screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. nih.gov
Lead Optimization AI can predict the physicochemical properties and biological activities of novel derivatives, guiding medicinal chemists in designing compounds with improved potency, selectivity, and drug-like properties. nih.gov
De Novo Drug Design Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel and highly effective therapeutic agents. nih.gov
Predictive Modeling ML models can be trained to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize compounds with favorable pharmacokinetic profiles early in the discovery process. mdpi.com

By integrating AI and ML into the research and development process, scientists can more efficiently explore the chemical space around the this compound core, leading to the faster identification of promising new drug candidates and research tools.

Challenges and Opportunities in Developing Pyrazolo-Pyrimidine Based Agents for Research

The development of pyrazolo-pyrimidine-based agents, a class of compounds that includes this compound, presents a landscape of both significant challenges and promising opportunities for medicinal chemistry and biomedical research. researchgate.net These heterocyclic compounds are recognized as "privileged scaffolds" because their core structure is a bioisostere of adenine, enabling them to interact with the ATP-binding sites of many enzymes, particularly kinases. nih.govrsc.org This inherent characteristic is the foundation for both their potential as research tools and the hurdles that must be overcome in their development.

Challenges in Development

A primary challenge in the development of pyrazolo-pyrimidine-based agents is achieving target selectivity . rsc.org The ATP-binding sites of many kinases are highly conserved, which can lead to inhibitors binding to multiple kinases. nih.gov This lack of selectivity can result in off-target effects, complicating the interpretation of research findings and increasing the potential for toxicity in therapeutic applications. rsc.orgnih.gov For instance, while an inhibitor might potently target a specific oncogenic kinase, its simultaneous inhibition of other essential kinases could lead to unintended cellular consequences. nih.gov Developing highly selective compounds often requires extensive structure-activity relationship (SAR) studies to fine-tune the molecule's interaction with the unique features of the target kinase's active site. rsc.orgnih.gov

Drug resistance is another significant hurdle. nih.govrsc.org In research settings, particularly in cancer studies, target kinases can develop mutations that prevent the inhibitor from binding effectively. mdpi.com A well-known example is the T790M mutation in the Epidermal Growth Factor Receptor (EGFR), which confers resistance to first-generation inhibitors. nih.govnih.gov Overcoming this requires the design of next-generation inhibitors that can accommodate or circumvent these mutations, a complex and ongoing challenge for medicinal chemists. mdpi.com

Furthermore, synthetic accessibility can pose difficulties. nih.gov While numerous synthetic strategies exist for the pyrazolo-pyrimidine scaffold, the creation of complex derivatives with specific substitutions to enhance potency and selectivity can involve multi-step, low-yield processes. nih.govmdpi.com Optimizing these synthetic routes to be efficient and scalable is crucial for producing the quantities of compounds needed for extensive preclinical research. rsc.org Modern techniques like microwave-assisted synthesis and multi-component reactions are being employed to streamline these processes. nih.gov

Finally, ensuring favorable physicochemical properties , such as solubility and bioavailability, is a persistent challenge. rsc.org A compound that is highly potent in an enzymatic assay may be ineffective in a cellular or in vivo model if it cannot reach its target. For research in central nervous system (CNS) disorders, the additional challenge of crossing the blood-brain barrier (BBB) must be addressed. nih.govacs.org

Opportunities for Future Research

Despite the challenges, the pyrazolo-pyrimidine scaffold offers vast opportunities. Its versatility is a key asset, allowing for chemical modifications at multiple positions. nih.govmdpi.com This adaptability enables the generation of large libraries of compounds for screening against a wide array of biological targets, extending beyond kinases to other enzymes and receptors. nih.gov

The potential to develop highly potent and selective tool compounds is a major opportunity. These chemical probes are invaluable for basic research, allowing scientists to dissect the roles of specific enzymes in cellular signaling pathways. By designing inhibitors with high selectivity for one kinase over others, researchers can confidently attribute observed biological effects to the inhibition of that specific target. rsc.org

There is also a significant opportunity to explore new therapeutic areas . While much of the focus has been on oncology, the kinases and other enzymes targeted by pyrazolo-pyrimidines play roles in a multitude of diseases. nih.govnih.gov This includes inflammatory conditions, autoimmune diseases, neurodegenerative disorders, and infectious diseases. nih.govnih.gov For example, inhibitors of Janus kinases (JAKs) have shown promise in treating inflammatory diseases. nih.gov

Moreover, the development of covalent and allosteric inhibitors represents an exciting frontier. rsc.orgnih.gov Covalent inhibitors, which form a permanent bond with their target, can offer increased potency and duration of action. Allosteric inhibitors, which bind to a site other than the active site to modulate enzyme activity, can provide a path to achieving greater selectivity. rsc.org

The following table summarizes the key challenges and opportunities:

AspectChallengesOpportunities
Selectivity High conservation of ATP-binding sites leading to off-target effects. nih.govrsc.orgRational design based on subtle structural differences between kinase active sites to create highly selective probes. rsc.org
Resistance Emergence of mutations in the target protein that reduce inhibitor binding and efficacy. mdpi.comnih.govDevelopment of next-generation inhibitors that can overcome known resistance mechanisms. mdpi.com
Synthesis Complex, multi-step syntheses can lead to low yields and limit accessibility for research. nih.govmdpi.comEmploying modern synthetic methods (e.g., microwave-assisted synthesis, flow chemistry) to improve efficiency and diversity. nih.gov
Pharmacokinetics Poor solubility, low bioavailability, and inability to cross biological barriers like the BBB. rsc.orgnih.govFormulation strategies and structural modifications to improve drug-like properties for in vivo research. nih.govacs.org
New Targets Moving beyond well-established kinase targets to less-explored enzyme families.The scaffold's versatility allows for screening against diverse biological targets, opening up new areas of disease research. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine, and how can reaction yields be improved?

  • Methodology : A common approach involves condensation reactions using ammonium acetate (NH₄OAc) and glacial acetic acid under reflux (108°C), as demonstrated in pyrazole derivatives synthesis . Multi-step protocols, such as those for 1,5-diarylpyrazole cores, can be adapted by substituting precursors with pyrimidine moieties. Yield optimization may require adjusting stoichiometry, solvent polarity, or microwave-assisted synthesis to reduce side products .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • Structural Confirmation : X-ray crystallography (e.g., bond angles and torsion angles in pyrimidine-pyrazole hybrids ) and NMR (¹H/¹³C) to resolve aromatic protons and amine groups.
  • Purity Assessment : HPLC with UV detection (λ = 254–280 nm) or LC-MS for trace impurities.
  • Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodology : Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO/LUMO energies) and binding affinities to biological targets. The ICReDD framework integrates reaction path searches and experimental feedback loops to prioritize derivatives with optimal substituent patterns (e.g., electron-withdrawing groups on pyrimidine for increased reactivity) . Molecular docking studies against enzyme active sites (e.g., kinases) can further refine structural modifications .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-pyrimidine hybrids?

  • Methodology :

  • Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (e.g., cell lines, IC₅₀ protocols) and compound purity.
  • Structural Variants : Evaluate substituent effects (e.g., 3,4-dichlorophenyl vs. trifluoromethyl groups ) on activity.
  • Orthogonal Assays : Validate hits using alternative methods (e.g., SPR for binding kinetics vs. cell-based viability assays) .

Q. How can reaction fundamentals inform scalable reactor designs for continuous synthesis?

  • Methodology : Kinetic studies (e.g., rate constants for cyclization steps) guide reactor type selection (e.g., plug-flow vs. CSTR). Membrane separation technologies (e.g., nanofiltration) can isolate intermediates in flow systems, improving throughput . Process simulation tools (Aspen Plus/CHEMCAD) model mass transfer limitations in heterogeneous reactions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • Exposure Control : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis. Monitor airborne particulates via EN 14042 guidelines .
  • Emergency Response : For spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste. Acute toxicity data from analogous compounds (e.g., LD₅₀ in rodents ) inform risk assessments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.